Lipophilicity (LogP) Advantage of the Hexyl Chain vs. Shorter Alkyl Homologs in the 2-Aminomethylimidazole Series
Hexyl(1H-imidazol-2-ylmethyl)amine exhibits a computed LogP of 2.08, compared to 1.30 for the butyl analog and 0.26 for the isopropyl analog within the identical 2-aminomethylimidazole scaffold . This represents a ΔLogP of +0.78 versus the butyl congener and +1.82 versus the isopropyl congener, corresponding to approximately 6-fold and 66-fold higher theoretical octanol–water partition coefficients, respectively. Increased lipophilicity within this range is associated with enhanced passive membrane permeability, a parameter linked to improved antimicrobial activity in the related N-alkylimidazole class, where a general increase in activity with alkyl chain length was observed [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.08 (Chemscene computational chemistry data) |
| Comparator Or Baseline | Butyl analog: LogP = 1.30 (Chemscene); Isopropyl analog: LogP = 0.26 (Fluorochem) |
| Quantified Difference | ΔLogP = +0.78 vs butyl; ΔLogP = +1.82 vs isopropyl |
| Conditions | Computational prediction; identical calculation methodology across vendor datasheets (Chemscene and Fluorochem) |
Why This Matters
A LogP of ~2 represents a balanced lipophilicity window favorable for both membrane permeation and aqueous solubility, whereas the butyl (LogP 1.30) and isopropyl (LogP 0.26) analogs may exhibit insufficient membrane partitioning for cellular assays, and longer-chain analogs risk solubility-limited performance.
- [1] Mensah CN et al. Heliyon. 2022;8(12):e12581. Section 3.2: 'A general increase in activity as carbon chain length of substituent alkyl groups on the imidazole ring increased was also observed. The increase in hydrophobicity of the titled compounds is likely responsible for this trend.' View Source
